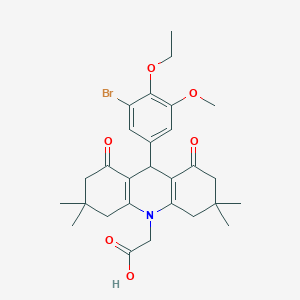![molecular formula C23H16N2O3 B302049 N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302049.png)
N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide, also known as PONFH, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of naphthofuran derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the expression of cyclin D1, a protein that is involved in cell cycle regulation.
Biochemical and Physiological Effects:
N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis. N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has also been found to inhibit the growth of cancer cells by blocking the cell cycle and inducing cell cycle arrest. Additionally, N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been found to have antiviral and antimicrobial effects, which may be useful in the treatment of viral and bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is its broad range of biological activities, which makes it a promising compound for scientific research. However, there are also some limitations to using N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide in lab experiments. For example, N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide may have limited solubility in certain solvents, which can make it difficult to work with. Additionally, the mechanism of action of N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for research on N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide. One area of interest is the development of N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another area of interest is the study of the mechanism of action of N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide, which could provide insights into the underlying biology of cancer and viral infections. Additionally, the development of new synthesis methods for N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide could lead to improved yields and purity, which could facilitate further research on this compound.
Métodos De Síntesis
The synthesis of N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the condensation of 4-(2-propynyloxy)benzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain a pure product. This method has been optimized to yield high purity and high yield of N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide.
Aplicaciones Científicas De Investigación
N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has also been found to have antiviral activity against herpes simplex virus type 1 and 2, and to exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
Nombre del producto |
N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Fórmula molecular |
C23H16N2O3 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
N-[(E)-(4-prop-2-ynoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H16N2O3/c1-2-13-27-18-10-7-16(8-11-18)15-24-25-23(26)22-14-20-19-6-4-3-5-17(19)9-12-21(20)28-22/h1,3-12,14-15H,13H2,(H,25,26)/b24-15+ |
Clave InChI |
CESUJLHNMZMWHA-BUVRLJJBSA-N |
SMILES isomérico |
C#CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
C#CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES canónico |
C#CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301969.png)

![(9-{4-[(4-bromobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301971.png)
![{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid](/img/structure/B301972.png)


![(9-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301981.png)
![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)
![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301986.png)
![[9-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301987.png)
![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)
